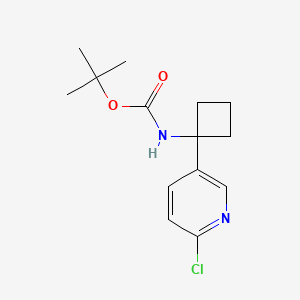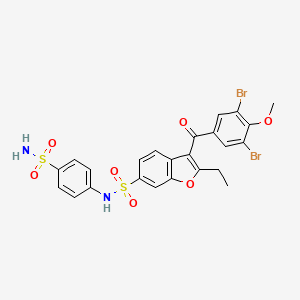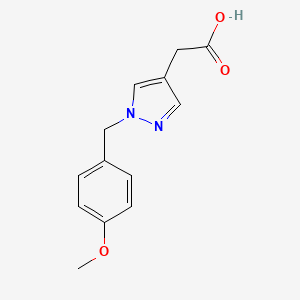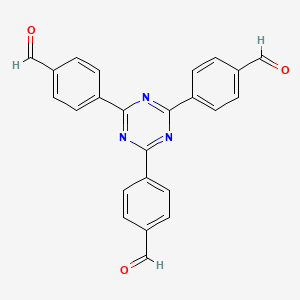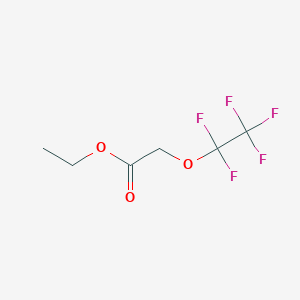
Pentafluoroethyloxy-acetic acid ethyl ester
Descripción general
Descripción
Synthesis Analysis
The synthesis of an ester, such as Pentafluoroethyloxy-acetic acid ethyl ester, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H7F5O3/c1-2-13-4(12)3-14-6(10,11)5(7,8)9/h2-3H2,1H3 .Chemical Reactions Analysis
Esters, including this compound, can undergo several types of reactions. One such reaction is hydrolysis, where the ester is split with water . This reaction can be catalyzed by either an acid or a base . Another common reaction is transesterification, where the alkoxy (OR′) group of an ester is replaced by another group .Mecanismo De Acción
Pentafluoroethyloxy-acetic acid ethyl ester is a chemical compound with the molecular formula C6H7F5O3 and a molecular weight of 222.11 . This article aims to provide a comprehensive understanding of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is an ester, and esters are known to undergo a reaction called esterification . In this process, a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water . This could potentially be a part of the compound’s interaction with its targets.
Safety and Hazards
While specific safety data for Pentafluoroethyloxy-acetic acid ethyl ester was not found, it’s important to handle all chemical compounds with care. General safety measures include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .
Análisis Bioquímico
Biochemical Properties
Pentafluoroethyloxy-acetic acid ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylester lipase (CEL), which is involved in the hydrolysis of ester bonds . This interaction can influence the activity of CEL and subsequently affect the metabolism of other ester-containing compounds.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact mitochondrial function and induce changes in intracellular calcium levels, which can lead to alterations in cell viability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, it has been found to inhibit the activity of carboxylester lipase, leading to a decrease in the hydrolysis of fatty acid ethyl esters . This inhibition can result in changes in cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to a decrease in its activity over time . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. For instance, high doses of the compound have been associated with toxic effects, including mitochondrial dysfunction and cell death . It is important to determine the optimal dosage to minimize adverse effects while maximizing its beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carboxylester lipase, which plays a role in the hydrolysis of ester bonds . This interaction can affect the levels of metabolites and influence metabolic flux. Additionally, the compound can be metabolized through oxidative and non-oxidative pathways, leading to the production of different metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, which can affect its localization and accumulation. For example, it has been observed to accumulate in specific cellular compartments, such as mitochondria, where it can exert its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been found to localize in mitochondria, where it can impact mitochondrial function and energy production .
Propiedades
IUPAC Name |
ethyl 2-(1,1,2,2,2-pentafluoroethoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O3/c1-2-13-4(12)3-14-6(10,11)5(7,8)9/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNPNLREUATKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022992 | |
| Record name | Ethyl (pentafluoroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22410-43-1 | |
| Record name | Ethyl (pentafluoroethoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)

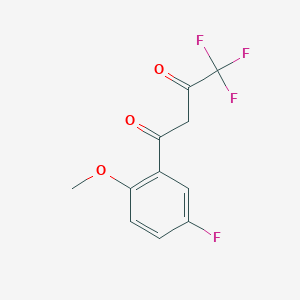
![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)


